molecular formula C15H9FN2OS2 B2615289 (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 498536-76-8

(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2615289
CAS No.: 498536-76-8
M. Wt: 316.37
InChI Key: WBURJPZOCGZBKV-JYRVWZFOSA-N
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Description

(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound based on the 5-ene-2-thioxothiazolidin-4-one (rhodanine) scaffold, a structure recognized in medicinal chemistry for its relevance in anticancer research and multi-target drug discovery . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic purposes. The 5-arylidene-2-thioxothiazolidin-4-one core is a privileged structure in the design of potential anticancer agents . Compounds featuring this scaffold have been investigated as inhibitors of key enzymatic targets. Notably, similar analogues have been identified as potent inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp1), a DNA repair enzyme that confers resistance to topoisomerase I (Top1) poisons like camptothecin . Inhibiting Tdp1 is a promising strategy to overcome chemoresistance and potentiate the efficacy of established Top1-directed chemotherapeutics . Furthermore, derivatives of this chemotype have demonstrated polypharmacological potential, with studies showing bonding affinity for other significant targets such as Thromboxane-A synthase (TXAS) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which play roles in inflammation, cancer, and other diseases . The Z-configuration of the exocyclic double bond at the 5-position, confirmed for this compound based on its synthetic route and NMR data, is the thermodynamically stable isomer and is crucial for its biological activity . Researchers can utilize this product as a chemical tool to explore novel pathways in oncology, particularly in studying DNA repair mechanisms and combination chemotherapy. It also serves as a valuable building block in structure-activity relationship (SAR) studies and for the synthesis of more complex molecules aimed at developing multi-target therapeutic agents .

Properties

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBURJPZOCGZBKV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with a thioxothiazolidinone derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The fluorophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Thiazolidinones, including this compound, have shown significant antimicrobial properties. Studies indicate that derivatives of thiazolidinone can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Potential
    • Research has demonstrated that thiazolidinone derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways involved in cancer proliferation is under investigation, suggesting its use in cancer therapy .
  • Anti-inflammatory Effects
    • Some studies have reported that thiazolidinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases such as arthritis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The findings indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .

Case Study 3: Anti-inflammatory Properties

Research focusing on inflammatory models indicated that thiazolidinone derivatives reduced levels of inflammatory markers significantly. This suggests a promising role in managing conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents at positions 3 (aryl) and 5 (benzylidene/pyridinylmethylene) significantly influence physicochemical properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3/5) Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR) Reference
Target Compound 3-(3-Fluorophenyl), 5-(pyridin-4-ylmethylene) N/A N/A C=O, C=S, aromatic C-H, pyridine N -
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 5-(3-Fluorobenzylidene) N/A N/A C=O, C=S, C-F, aromatic C-H
3a: 3-(2-Oxoethyl), 5-(4-Methoxybenzylidene) Alkyl chain, 4-methoxybenzylidene 85 215–217 C=O, C=S, NH, C-N, -OCH3
3e: 3-(2-Anilino-2-oxoethyl), 5-(4-Methoxybenzylidene) Anilino group, 4-methoxybenzylidene 60 190–192 C=O, C=S, NH, aromatic C-H
5c: 5-(4-Methylbenzylidene), 3-(Thienopyrimidinyl) Thienopyrimidine, 4-methylbenzylidene N/A N/A C=O, C=S, C-N, thiophene
A5: 3-(Benzothiazolyl), 5-(4-Hydroxy-3-methoxybenzylidene) Benzothiazole, hydroxy-methoxybenzylidene 87 214–216 OH, C=O, C=S, C-O

Key Observations :

  • Substituent Complexity and Yield: Bulky or electron-rich substituents (e.g., morpholino in 3f , 49.3% yield) reduce yields compared to simpler groups (e.g., 4-methoxybenzylidene in 3a , 85% yield).
  • Melting Points : Electron-withdrawing groups (e.g., nitro in 5j , 17.54 µg/mL IC50) correlate with higher melting points due to increased crystallinity.
  • Solubility : Pyridinylmethylene (target compound) may enhance aqueous solubility compared to purely aromatic benzylidene analogs .

Key Insights :

  • Antioxidant Activity : Electron-donating groups (e.g., 4-methylbenzylidene in 5c ) enhance radical scavenging, nearing ascorbic acid’s efficacy.
  • Enzyme Inhibition : Hydroxy-methoxybenzylidene (A5 ) improves α-amylase binding, likely via hydrogen bonding.
  • Anti-Biofilm Activity : Fluorophenyl derivatives (e.g., 3-(3-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene) ) dominate anti-biofilm databases, suggesting fluorination enhances pathogen membrane disruption.
  • Antiviral Potential: The target compound’s pyridinylmethylene group may mimic the bicyclo substituent in Compound 136 , which inhibits influenza fusion.

Structural-Activity Relationships (SAR)

  • Position 3 (Aryl Group) :
    • Fluorophenyl (target compound) improves metabolic stability and biofilm inhibition .
    • Benzothiazole (A4–A9 ) enhances α-glucosidase inhibition via π-π stacking with catalytic residues.
  • Chlorinated or nitro groups (5j , 2n ) increase electrophilicity, favoring antioxidant activity but reducing solubility.

Biological Activity

(Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is characterized by the presence of a thiazolidinone ring, which is linked to a pyridine and a fluorophenyl group. The molecular formula is C13H10FN2SC_{13}H_{10}FN_2S with a molecular weight of approximately 250.29 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one have shown significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : These compounds induce apoptosis through the activation of caspases and modulation of the p53 pathway, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

  • In Vitro Assays : Compounds were tested in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating reduced nitric oxide production.
  • Potential Applications : These findings suggest their use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. Research indicates that (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one exhibits activity against both bacterial and fungal strains:

MicroorganismActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

These activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in substituents on the thiazolidinone ring can significantly influence their efficacy:

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Pyridine Ring Variations : Different substitutions can alter binding affinity to biological targets.

Case Studies

Several case studies have illustrated the effectiveness of (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one in preclinical models:

  • Study on Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 cells, with an IC50 value of 15 µM.
  • In Vivo Efficacy : In mouse models, administration led to significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent .

Q & A

Basic Questions

What are the standard synthetic routes for (Z)-3-(3-fluorophenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation , where 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one reacts with pyridine-4-carbaldehyde under basic conditions. A typical procedure involves:

  • Dissolving the thiazolidinone precursor and aldehyde in a polar solvent (e.g., ethanol or glacial acetic acid).
  • Adding a base (e.g., sodium acetate or KOH) to deprotonate the active methylene group.
  • Refluxing the mixture for 6–8 hours, monitored by TLC (20% ethyl acetate/hexane).
  • Isolating the product via precipitation in ice-cold water, followed by recrystallization (ethanol) to achieve 70–85% yield .

How is the compound characterized after synthesis?

Core techniques include:

  • 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton coupling ~10–12 Hz for Z-isomer) .
  • IR spectroscopy : Identify thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS .
  • Elemental analysis : Verify purity (>95%) .

What initial biological assays are used to evaluate its activity?

Primary screens include:

  • Enzyme inhibition assays : Test against kinases, proteases, or hemoglobin subunits (e.g., α/β-globin) via spectrophotometric methods .
  • Antimicrobial testing : MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

How can reaction conditions be optimized for higher yields or enantiomeric purity?

Strategies:

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables (solvent polarity, base strength, temperature). For example, glacial acetic acid enhances condensation efficiency compared to ethanol .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • Chiral auxiliaries : Introduce fluorinated oxazolidinones to control stereochemistry, as demonstrated in asymmetric syntheses of similar heterocycles .

How is the Z/E configuration definitively determined?

  • X-ray crystallography : Resolve spatial arrangement of substituents (e.g., pyridinyl vs. fluorophenyl groups). A Z-configuration shows the pyridinyl and fluorophenyl groups on opposite sides of the thiazolidinone plane .
  • NOESY NMR : Detect through-space interactions between the pyridinyl proton and thioxo group in the Z-isomer .

How can structure-activity relationships (SAR) be analyzed for this compound?

Key approaches:

  • Analog synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 3,5-dichlorophenyl) and compare bioactivity .
  • QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing effects (e.g., -F vs. -Cl) with enzyme inhibition potency .
  • Molecular docking : Map interactions with hemoglobin subunits (PDB: 1HHO) to identify critical hydrogen bonds or π-π stacking .

What techniques identify degradation products under varying storage conditions?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., thioxo → sulfoxide oxidation) under accelerated stability testing (40°C/75% RH) .
  • LC-NMR : Characterize photodegradation byproducts, such as ring-opened thiol derivatives .

How can contradictions in biological data (e.g., varying IC50 values) be resolved?

Methodological considerations:

  • Assay standardization : Control variables like buffer pH (e.g., hemoglobin assays sensitive to pH 7.4) .
  • Meta-analysis : Compare data across studies using substituent-specific activity trends (e.g., fluorophenyl analogs show lower cytotoxicity than dichlorophenyl derivatives) .
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric readouts) .

What computational methods support target identification and mechanistic studies?

  • Molecular Dynamics (MD) simulations : Probe binding stability with hemoglobin over 100-ns trajectories (AMBER/CHARMM force fields) .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., fluorine’s electrostatic contribution) .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

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